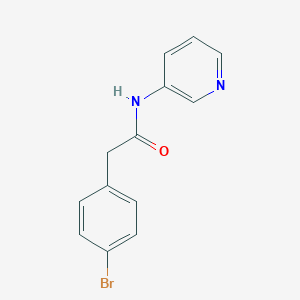
2-morpholin-4-yl-N-(1,3-thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-morpholin-4-yl-N-(1,3-thiazol-2-yl)acetamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as MTAA and has been found to have various biochemical and physiological effects. In
作用机制
The mechanism of action of 2-morpholin-4-yl-N-(1,3-thiazol-2-yl)acetamide is not fully understood. However, it has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase. This inhibition leads to a decrease in the production of inflammatory mediators such as prostaglandins and leukotrienes. This compound has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-morpholin-4-yl-N-(1,3-thiazol-2-yl)acetamide has various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It also induces apoptosis in cancer cells. This compound has been found to inhibit the growth of various bacteria and fungi. In addition, it has been found to have potential use as a fluorescent probe in biological systems.
实验室实验的优点和局限性
One of the advantages of using 2-morpholin-4-yl-N-(1,3-thiazol-2-yl)acetamide in lab experiments is its potential anti-inflammatory and anti-cancer properties. This compound has also been found to inhibit the growth of various bacteria and fungi. In addition, it has potential use as a fluorescent probe in biological systems. However, one of the limitations of using this compound is that its mechanism of action is not fully understood. Further research is needed to fully understand the potential applications of this compound.
未来方向
There are various future directions for research on 2-morpholin-4-yl-N-(1,3-thiazol-2-yl)acetamide. One potential direction is to further study its anti-inflammatory and anti-cancer properties. This compound has also been found to inhibit the growth of various bacteria and fungi, so further research in this area is also warranted. In addition, more research is needed to fully understand the mechanism of action of this compound. Finally, there is potential for this compound to be used as a fluorescent probe in biological systems, so further research in this area is also warranted.
Conclusion:
2-morpholin-4-yl-N-(1,3-thiazol-2-yl)acetamide is a chemical compound that has potential applications in scientific research. Its anti-inflammatory and anti-cancer properties, as well as its ability to inhibit the growth of various bacteria and fungi, make it an interesting compound to study. Further research is needed to fully understand the potential applications of this compound, including its mechanism of action and its potential use as a fluorescent probe in biological systems.
合成方法
The synthesis of 2-morpholin-4-yl-N-(1,3-thiazol-2-yl)acetamide involves the reaction of morpholine and 2-aminothiazole in the presence of acetic anhydride. The resulting product is then purified using recrystallization techniques. This synthesis method has been extensively studied, and the purity of the final product can be determined using various analytical techniques such as NMR spectroscopy and HPLC.
科学研究应用
2-morpholin-4-yl-N-(1,3-thiazol-2-yl)acetamide has been found to have potential applications in scientific research. This compound has been studied for its anti-inflammatory and anti-cancer properties. It has also been found to inhibit the growth of various bacteria and fungi. In addition, this compound has been studied for its potential use as a fluorescent probe in biological systems.
属性
分子式 |
C9H13N3O2S |
|---|---|
分子量 |
227.29 g/mol |
IUPAC 名称 |
2-morpholin-4-yl-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C9H13N3O2S/c13-8(11-9-10-1-6-15-9)7-12-2-4-14-5-3-12/h1,6H,2-5,7H2,(H,10,11,13) |
InChI 键 |
WHIXHDGAWSHPAX-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC(=O)NC2=NC=CS2 |
规范 SMILES |
C1COCCN1CC(=O)NC2=NC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-bromophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B276763.png)

![N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B276765.png)
![1-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B276768.png)
![4-[2-({[(2,5-Dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B276769.png)

![4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate](/img/structure/B276772.png)

![2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B276775.png)
![4-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B276776.png)
![4-Oxo-4-[2-(1-pyrrolidinylcarbonyl)anilino]butanoic acid](/img/structure/B276777.png)
![(2Z)-2-[(2Z)-2-indol-3-ylideneethylidene]-3-(4-methoxyphenyl)-1H-quinazolin-4-one](/img/structure/B276788.png)
![3-[(2-morpholin-4-ylethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B276789.png)
